rel-(3aS,6aS)-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
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Overview
Description
rel-(3aS,6aS)-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one: is a fluorinated heterocyclic compound. It features a unique hexahydropyrrolo[3,4-c]pyrrol ring system, which is a bicyclic structure containing nitrogen atoms. The presence of a fluorine atom adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,6aS)-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
rel-(3aS,6aS)-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
rel-(3aS,6aS)-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(3aS,6aS)-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-c]pyrrol derivatives: These compounds share the bicyclic structure but may lack the fluorine atom.
Fluorinated heterocycles: Compounds with similar fluorinated ring systems but different core structures.
Uniqueness
rel-(3aS,6aS)-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is unique due to the combination of its bicyclic structure and the presence of a fluorine atom. This combination imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(3aS,6aS)-3a-fluoro-1,2,3,5,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c7-6-3-8-1-4(6)2-9-5(6)10/h4,8H,1-3H2,(H,9,10)/t4-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFMHAVOJSTHX-UJURSFKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C2(CN1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC(=O)[C@]2(CN1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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